molecular formula C18H19BrN2O3S B3259156 N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 313973-31-8

N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B3259156
CAS No.: 313973-31-8
M. Wt: 423.3 g/mol
InChI Key: BYBRSTOTGNLPBH-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-aminobenzamide, is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.

    Coupling with Piperidine: The sulfonyl chloride intermediate is then reacted with piperidine under basic conditions to form the piperidine-1-sulfonyl derivative.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonyl group or the piperidine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonylbenzamides.

    Medicine: Potential therapeutic agent for diseases where sulfonylbenzamides have shown efficacy.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonylbenzamides can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-4-(MORPHOLINE-1-SULFONYL)BENZAMIDE
  • N-(3-BROMOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
  • N-(3-BROMOPHENYL)-4-(AZEPANE-1-SULFONYL)BENZAMIDE

Uniqueness

N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the piperidine ring, which can impart different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can be leveraged in drug design to optimize efficacy and reduce side effects.

Properties

IUPAC Name

N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c19-15-5-4-6-16(13-15)20-18(22)14-7-9-17(10-8-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBRSTOTGNLPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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